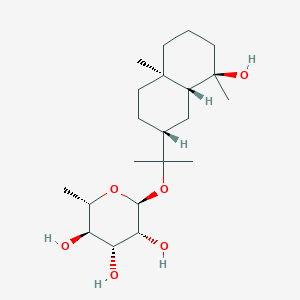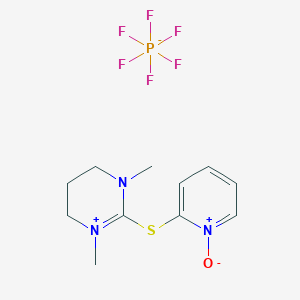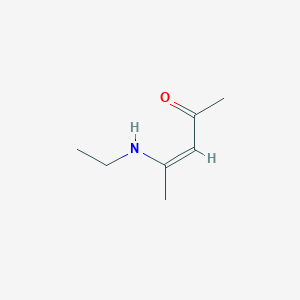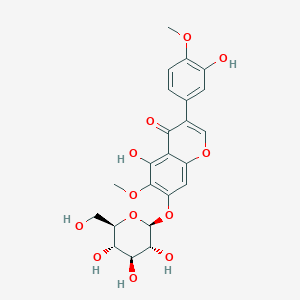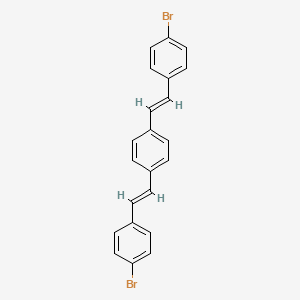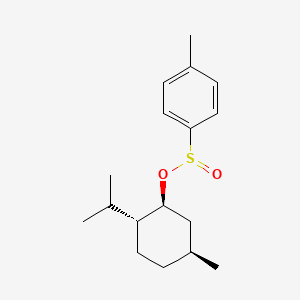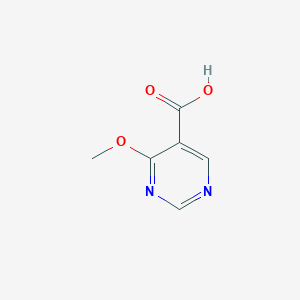
Segetalin B
Übersicht
Beschreibung
Segetalin B is a cyclopentapeptide from Vaccaria segetalis, which possesses estrogen-like activity . It is a natural product that has been associated with potential therapeutic options for postmenopausal osteoporosis .
Synthesis Analysis
The biosynthesis of this compound involves the precursor gene of heterophyllin B in Pseudostellaria heterophylla . The precursor gene is functionally identified in vivo and in vitro . The precursor peptide encoded by the gene can enzymatically synthesize heterophyllin B . The expression of this gene is positively correlated with heterophyllin B accumulation in P. heterophylla .Molecular Structure Analysis
This compound has a molecular formula of C24H32N6O5 . It contains a total of 69 bonds, including 37 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 5 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 5 secondary amides (aliphatic), and 1 Pyrrole .Chemical Reactions Analysis
The biosynthesis of this compound involves ribosomally synthesized and posttranslationally modified peptides (RiPP) derived from the precursor gene-encoded precursor peptide . The core peptide sequence of heterophyllin B is IFGGLPPP in P. heterophylla .Wirkmechanismus
Target of Action
Segetalin B, a natural product from Vaccaria segetalis, has been identified to possess estrogen-like activity . This suggests that the primary target of this compound is the estrogen receptor, which plays a crucial role in numerous physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics .
Mode of Action
The interaction of this compound with its target, the estrogen receptor, results in a series of changes within the cell. The binding of this compound to the estrogen receptor can trigger a conformational change in the receptor, allowing it to act as a transcription factor and regulate the expression of specific genes . This interaction can lead to various downstream effects depending on the specific cellular context .
Biochemical Pathways
The binding of this compound to the estrogen receptor can influence several biochemical pathways. For instance, it can affect the signaling pathways associated with cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the estrogen receptor. By binding to this receptor, this compound can influence the expression of specific genes, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the binding of this compound to the estrogen receptor and thus influence its action .
Vorteile Und Einschränkungen Für Laborexperimente
Segetalin B has several advantages for lab experiments. It is readily available from the plant source and can be synthesized in the laboratory. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, the limitations of this compound include its low solubility in water, which may limit its use in certain assays. Additionally, this compound is relatively expensive compared to other bioactive compounds.
Zukünftige Richtungen
There are several future directions for the research on Segetalin B. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of microbial infections and cancer. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the synthesis of this compound analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
This compound is a potent bioactive compound that exhibits a wide range of biological activities. Its antimicrobial, antitumor, and anti-inflammatory properties make it a promising candidate for the development of new drugs. The synthesis method of this compound involves a multistep process, and its structure is confirmed by NMR and MS analysis. This compound exerts its biological activities by disrupting the cell membrane integrity of microorganisms, inducing apoptosis in cancer cells, and inhibiting the activation of NF-kB. This compound has several advantages for lab experiments, but its low solubility in water and high cost are limitations. Future research on this compound may lead to the discovery of new drugs for the treatment of microbial infections and cancer.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Analyse
Segetalin B, zusammen mit Segetalin A, findet sich in Vaccariae Semen . Eine HPLC-Methode wurde zur Bestimmung dieser Verbindungen etabliert . Diese Methode ist einfach, genau, wiederholbar und kann für die quantitative Analyse von Segetalin A und this compound in Vaccariae Semen verwendet werden .
Krebsbehandlung
Caryophyllaceae-Cyclopeptide, zu denen auch this compound gehört, zeigen verschiedene biologische Aktivitäten, einschließlich Zytotoxizität gegen Krebs . Diese Cyclopeptide wurden in verschiedenen Pflanzenfamilien entdeckt, stammen aber hauptsächlich aus der Familie der Caryophyllaceae . Die Sequenzen Trp-Ala-Gly-Val oder Tyr-Ala-Gly-Val, β-Drehung auftretend, eine in this compound (zwischen Trp 4 und Ala 5) und zwei in Segetalin A (zwischen Trp 5 und Ala 6 und zwischen Val 2 und Pro 3) sowie cyclische statt azyklische Formen der Peptide sind .
Medizinische Eigenschaften
This compound findet sich in den Samen von Vaccaria hispanica, die aufgrund ihrer medizinischen Eigenschaften im Fokus vieler pharmakologischer Aktivitätsuntersuchungen standen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Segetalin B interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of RiPP cyclic peptides in plants . The plant enzyme PCY1 plays a crucial role in the macrocyclization of this compound . This process demonstrates how the PCY1 S9A protease fold has been adapted for transamidation, rather than hydrolysis, of acyl-enzyme intermediates to yield cyclic products .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been demonstrated to have an estrogen-like activity . In ovariectomized (OVX) rats, this compound treatment significantly decreased bone loss, inhibited calcium and phosphorus loss, elevated ALP activity, upregulated Runx2, Osterix, and SIRT1, and downregulated NICD and Hes1 .
Molecular Mechanism
The molecular mechanism of this compound involves the precursor gene (prePhHB) of this compound in Pseudostellaria heterophylla . The prePhHB-encoded precursor peptide can enzymatically synthesize this compound . This suggests that this compound is ribosomally synthesized and posttranslationally modified peptide (RiPP) derived from the precursor gene prePhHB-encoded precursor peptide .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully determined. It is known that this compound is supplied as a powder with a purity (by HPLC) of ≥ 98% . Its storage conditions are: Powder: -20°C 3 years; 4°C 2 years. In solvent: -80°C 3 months; -20°C 2 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ovariectomized (OVX) rats, this compound treatment significantly decreased bone loss, inhibited calcium and phosphorus loss, elevated ALP activity, upregulated Runx2, Osterix, and SIRT1, and downregulated NICD and Hes1
Metabolic Pathways
It is known that this compound is involved in the biosynthesis of RiPP cyclic peptides in plants .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be fully determined. It is known that the plant enzyme PCY1 plays a crucial role in the macrocyclization of this compound , suggesting that this enzyme may also play a role in the transport and distribution of this compound.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. It is known that this compound is ribosomally synthesized and posttranslationally modified peptide (RiPP) derived from the precursor gene prePhHB-encoded precursor peptide , suggesting that it may be localized to the ribosome.
Eigenschaften
IUPAC Name |
(3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)/t13-,14-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDUSUKSGAFMN-OACKDKIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





